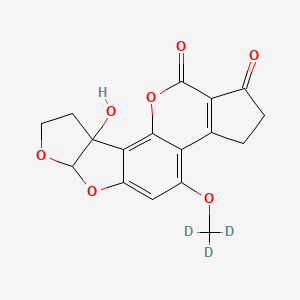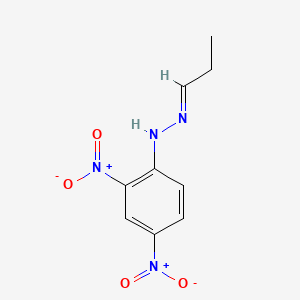
Carfentaniloxalat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carfentanil oxalate is a synthetic opioid analgesic and a derivative of fentanyl. It is known for its extremely high potency, being approximately 10,000 times more potent than morphine and 100 times more potent than fentanyl . Carfentanil oxalate is primarily used as a tranquilizer for large animals such as elephants and is not intended for human use due to its extreme potency .
Wissenschaftliche Forschungsanwendungen
Carfentanil oxalate has several scientific research applications, including:
Biology: Studied for its interactions with opioid receptors and its effects on biological systems.
Medicine: Investigated for its potential use in pain management and anesthesia in veterinary medicine.
Industry: Utilized in the development of new synthetic opioids and as a tool in forensic toxicology.
Wirkmechanismus
Target of Action
Carfentanil Oxalate primarily targets the mu-opioid receptors . These receptors are discretely distributed in the brain, spinal cord, and other tissues . The mu-opioid receptors play a crucial role in pain perception, reward, and addiction .
Mode of Action
Carfentanil Oxalate acts as a competitive agonist at the mu-opioid receptors . It binds very strongly to these receptors, inducing similar effects of analgesia as other opioids . Due to its potency, it also induces strong side effects such as sedation .
Biochemical Pathways
The metabolism of Carfentanil Oxalate can be anticipated to generally involve reactions like hydrolysis, hydroxylation (and further oxidation steps), N- and O-dealkylation, and O-methylation . Furthermore, phase II metabolic reactions can be expected comprising glucuronide or sulfate conjugate formation .
Pharmacokinetics
Carfentanil Oxalate is presumed to have high lipophilicity, which contributes to a large volume of distribution . This property allows the compound to easily cross the blood-brain barrier, leading to a very rapid onset of action . Its elimination half-life in humans was reported to be between 42 to 51 minutes following an intravenous bolus at an average dose of 1.34 μg .
Result of Action
The principal pharmacologic effects of Carfentanil Oxalate are exerted on the central nervous system . Its primary actions of therapeutic value are analgesia and sedation . Additionally, Carfentanil Oxalate also depresses the respiratory centers, depresses the cough reflex, and constricts the pupils .
Action Environment
The action of Carfentanil Oxalate can be influenced by environmental factors. For instance, synthetic opioid particles with higher water solubility (salt forms) will move into the bloodstream from the lungs faster than those with lower water solubility (free base forms) . Moreover, general occupational hygiene measures, including regular decontamination with soap and water, basic personal protective equipment, and ready access to naloxone are generally sufficient in most circumstances .
Biochemische Analyse
Biochemical Properties
Carfentanil oxalate plays a significant role in biochemical reactions by interacting with various biomolecules. It primarily binds to the μ-opioid receptor with high affinity (Ki = 0.051 nM), but also shows affinity for the δ-opioid receptor (Ki = 4.7 nM) and the κ-opioid receptor (Ki = 13 nM) . These interactions result in the inhibition of adenylate cyclase activity, leading to decreased cyclic AMP levels and subsequent inhibition of neurotransmitter release . This binding interaction is crucial for its analgesic and immobilizing effects.
Cellular Effects
Carfentanil oxalate exerts profound effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, particularly those involving G-protein coupled receptors. The binding of carfentanil oxalate to the μ-opioid receptor triggers a cascade of intracellular events, including the activation of G-proteins, inhibition of adenylate cyclase, and reduction in cyclic AMP levels . This leads to altered gene expression and changes in cellular metabolism, ultimately resulting in analgesia and sedation.
Molecular Mechanism
The molecular mechanism of action of carfentanil oxalate involves its high-affinity binding to the μ-opioid receptor. This binding induces a conformational change in the receptor, activating associated G-proteins. The activated G-proteins inhibit adenylate cyclase, reducing cyclic AMP levels and leading to decreased neurotransmitter release . Additionally, carfentanil oxalate can modulate ion channels, such as potassium and calcium channels, further contributing to its analgesic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of carfentanil oxalate can vary over time. The compound is relatively stable, but its degradation can occur under certain conditions. Long-term exposure to carfentanil oxalate has been shown to result in tolerance, where higher doses are required to achieve the same effect . In vitro and in vivo studies have demonstrated that prolonged exposure can lead to changes in cellular function, including receptor desensitization and downregulation .
Dosage Effects in Animal Models
The effects of carfentanil oxalate vary with different dosages in animal models. At low doses, it produces potent analgesic and sedative effects. At higher doses, it can cause severe respiratory depression, bradycardia, and even death . Threshold effects have been observed, where a small increase in dosage can lead to a significant increase in adverse effects. Toxicity studies in animal models have highlighted the narrow therapeutic window of carfentanil oxalate .
Metabolic Pathways
Carfentanil oxalate is metabolized primarily in the liver by cytochrome P450 enzymes. The major metabolic pathway involves N-dealkylation, resulting in the formation of norcarfentanil . This metabolite is further conjugated and excreted in the urine. The metabolism of carfentanil oxalate can affect its potency and duration of action, as well as its potential for accumulation in the body .
Transport and Distribution
Carfentanil oxalate is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms. It can cross the blood-brain barrier due to its lipophilic nature, allowing it to exert its effects on the central nervous system . The compound can also bind to plasma proteins, affecting its distribution and bioavailability .
Subcellular Localization
The subcellular localization of carfentanil oxalate is primarily within the cytoplasm and cell membrane, where it interacts with opioid receptors. Post-translational modifications, such as phosphorylation, can influence its targeting to specific cellular compartments . These modifications can affect the activity and function of carfentanil oxalate, contributing to its overall pharmacological profile .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Carfentanil oxalate is synthesized through a series of chemical reactions starting from 4-anilidopiperidine. The synthesis involves the following steps:
N-alkylation: The initial step involves the N-alkylation of 4-anilidopiperidine with an appropriate alkyl halide.
Esterification: The resulting intermediate undergoes esterification with methyl 4-chlorobutyrate to form the ester derivative.
Oxalate Formation: The final step involves the reaction of the ester derivative with oxalic acid to form carfentanil oxalate.
Industrial Production Methods: Industrial production of carfentanil oxalate follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired product quality .
Analyse Chemischer Reaktionen
Types of Reactions: Carfentanil oxalate undergoes various chemical reactions, including:
Oxidation: Carfentanil oxalate can be oxidized to form its corresponding N-oxide derivative.
Reduction: Reduction reactions can convert carfentanil oxalate to its reduced forms, such as the primary amine.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols are employed in substitution reactions.
Major Products Formed:
N-oxide derivative: Formed through oxidation.
Primary amine: Formed through reduction.
Various derivatives: Formed through nucleophilic substitution.
Vergleich Mit ähnlichen Verbindungen
Fentanyl: Carfentanil is 100 times more potent than fentanyl.
Sufentanil: Approximately 10-20 times less potent than carfentanil.
Alfentanil: Less potent than carfentanil but used in human medicine.
Uniqueness of Carfentanil Oxalate: Carfentanil oxalate’s extreme potency and high lipophilicity make it unique among synthetic opioids. Its ability to induce profound analgesia and sedation at very low doses sets it apart from other fentanyl analogs .
Eigenschaften
CAS-Nummer |
61086-44-0 |
|---|---|
Molekularformel |
C24H30N2O3 x C2H2O4 |
Molekulargewicht |
484.54 |
Reinheit |
>95% |
Synonyme |
Methyl 1-phenethyl-4-(N-phenylpropanamido)piperidine-4-carboxylate ethanedioate |
Herkunft des Produkts |
United States |
Q1: What are the spectroscopic characteristics of Carfentanil Oxalate and other related fentanyl analogs?
A1: Raman spectroscopy can be used to identify and differentiate Carfentanil Oxalate from other fentanyl analogs. A study by researchers measured Raman cross sections and spectra for five synthetic opioid fentanyl analogs, including Carfentanil Oxalate, at excitation wavelengths in the visible (532 nm) and near-infrared (785 nm) regions []. These measurements, along with density functional theory (DFT) calculations to simulate spectra, allow for the identification of specific spectral modes for each compound. This information is valuable for developing field-deployable Raman sensors to detect fentanyl analogs, even when mixed with other materials.
Q2: Are there methods for synthesizing Carfentanil salts at a larger scale?
A2: Yes, methods for scaled-up synthesis of Carfentanil salts, including Carfentanil Oxalate and Carfentanil Citrate, have been reported []. This is significant for research purposes, as it allows for the production of larger quantities of these compounds for analytical method development, toxicological studies, and other scientific investigations.
Q3: Has the environmental fate of Carfentanil Oxalate been studied?
A3: While one of the provided research articles focuses on the "Environmental Fate of Carfentanil Oxalate in Soil and Relevant Waters" [], the abstract does not offer specific details about the findings. This highlights a crucial area of ongoing research. Understanding the persistence, degradation products, and potential ecotoxicological effects of Carfentanil Oxalate in the environment is essential for risk assessment and mitigation strategies.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


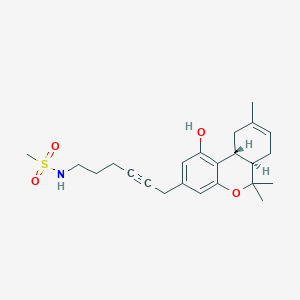

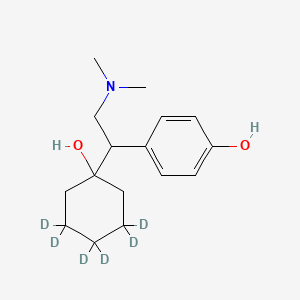
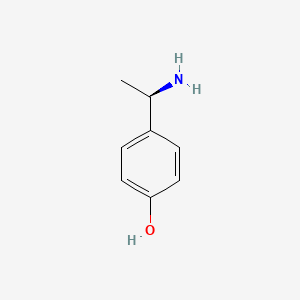
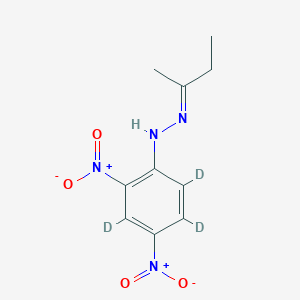

![(3R,7R)-3-hydroxy-11-(trideuteriomethoxy)-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,4,9,11,13(17)-pentaene-16,18-dione](/img/structure/B1147568.png)
